molecular formula C20H17ClN2O3 B2439050 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 954108-06-6

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2439050
CAS No.: 954108-06-6
M. Wt: 368.82
InChI Key: AYDHYOKQOIHVSO-UHFFFAOYSA-N
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Description

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrazolones This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a hydroxychromeno moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-c]pyrazolone core, followed by the introduction of the tert-butyl and chlorophenyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-2-(3-methoxyphenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
  • 6-tert-butyl-2-(3-bromophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
  • 6-tert-butyl-2-(3-nitrophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one

Uniqueness

The uniqueness of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-20(2,3)12-7-11-8-15-18(26-17(11)16(24)9-12)22-23(19(15)25)14-6-4-5-13(21)10-14/h4-10,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDHYOKQOIHVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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